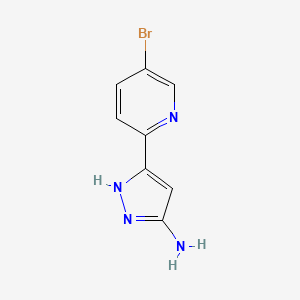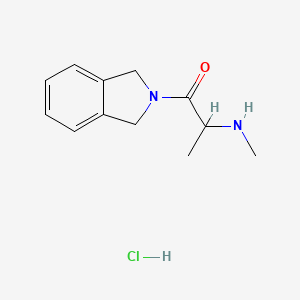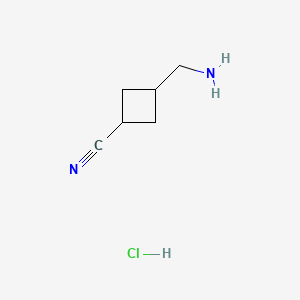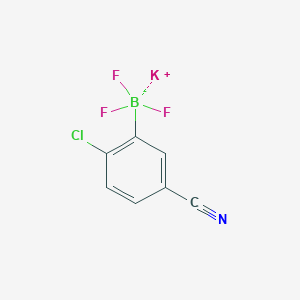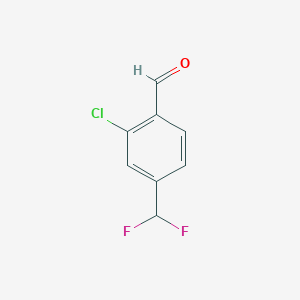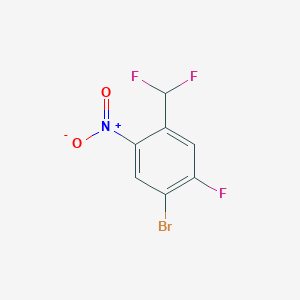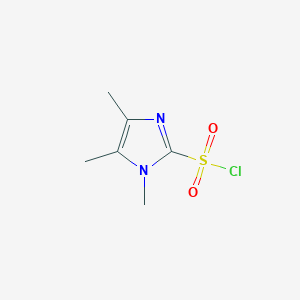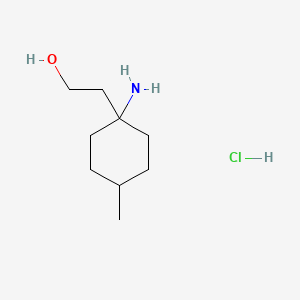
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is an organic compound that features both an amino group and a hydroxyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, a methyl group is introduced at the 4-position.
Hydroxylation: The hydroxyl group is introduced at the ethan-1-ol position through hydroxylation reactions, which may involve the use of oxidizing agents.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
科学研究应用
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol
- 4-Methylcyclohexan-1-amine
- Cyclohexanol derivatives
Uniqueness
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC 名称 |
2-(1-amino-4-methylcyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8-2-4-9(10,5-3-8)6-7-11;/h8,11H,2-7,10H2,1H3;1H |
InChI 键 |
HVCYAWARVUETFX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CCO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
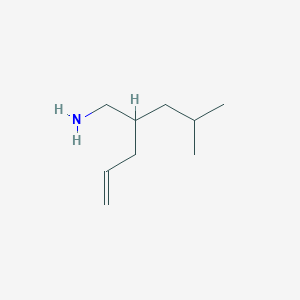

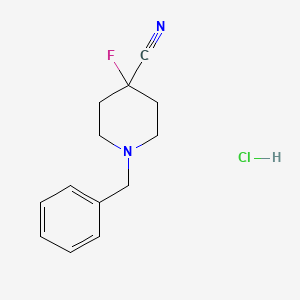
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
